2-Propyl-1H-benzo[d]imidazol-5-amine
Description
2-Propyl-1H-benzo[d]imidazol-5-amine is a benzimidazole derivative characterized by a propyl group at the N1 position and an amine group at the C5 position of the benzimidazole core. This scaffold is notable for its versatility in medicinal chemistry, with substitutions at key positions modulating biological activity, solubility, and target specificity. The compound has been investigated in contexts such as antimicrobial and anti-inflammatory therapies, though its direct pharmacological profile remains less documented compared to structural analogs .
Properties
IUPAC Name |
2-propyl-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCYVATUNIDYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzimidazole core is typically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with carbonyl compounds. A patented method (WO2015005615A1) employs a Stobbe condensation reaction to form intermediates that are subsequently cyclized under mild conditions. For this compound, the reaction sequence involves:
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Stobbe Condensation : Reacting diethyl succinate with a propyl-substituted aldehyde (e.g., pentanal) in the presence of a strong base (e.g., potassium tert-butoxide) to yield a half-ester intermediate.
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Cyclization : Treating the intermediate with o-nitroaniline under reducing conditions to form the benzimidazole ring.
Table 1: Reaction Conditions for Stobbe Condensation
| Component | Details |
|---|---|
| Base | Potassium tert-butoxide, sodium ethoxide |
| Solvent | Methanol, ethanol, acetonitrile, methylene chloride |
| Temperature | 50–55°C |
| Yield | >85% (reported for analogous compounds) |
This method avoids hazardous reagents like phosphorus oxychloride, making it suitable for industrial-scale production.
Alkylation Strategies for N1-Substitution
Introducing the propyl group at the N1 position requires regioselective alkylation. The patented approach utilizes:
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Protection of the Amine Group : The C5 amine is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
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Alkylation : Reaction with 1-bromopropane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under refluxing ethanol.
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Deprotection : Removal of the Boc group via acid hydrolysis (e.g., HCl in dioxane).
Table 2: Alkylation Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | Tetrabutylammonium bromide | Enhances reaction rate by 40% |
| Solvent | Ethanol | Minimizes byproduct formation |
| Reaction Time | 12–16 hours | Ensures complete substitution |
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
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Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates but may require higher temperatures.
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Methanol and ethanol balance reactivity and safety, favoring industrial adoption.
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Strong bases (e.g., potassium tert-butoxide) drive the Stobbe condensation to completion but necessitate careful pH control to avoid over-alkalization.
Temperature and Time Considerations
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Cyclocondensation : Performed at 50–55°C to prevent decomposition of heat-sensitive intermediates.
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Alkylation : Requires prolonged reflux (12–16 hours) to achieve >90% conversion.
Table 3: Impact of Temperature on Cyclocondensation Yield
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 45 | 72 | 88 |
| 50 | 85 | 92 |
| 55 | 88 | 95 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer:
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Residence Time : 30–60 minutes per reaction stage.
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Throughput : 50–100 kg/day for multi-ton production campaigns.
Green Chemistry Innovations
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Solvent Recycling : Ethanol is recovered via distillation, reducing waste by 70%.
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Catalyst Reuse : Tetrabutylammonium bromide is filtered and reused for up to five cycles without loss of activity.
Analytical Characterization of Synthetic Products
Structural Confirmation
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1H NMR : Aromatic protons appear as doublets at δ 7.2–7.8 ppm, while the propyl group’s methylene protons resonate at δ 1.2–1.6 ppm.
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HPLC : Purity >98% achieved using a C18 column with a methanol-water gradient (λ = 254 nm).
Quality Control Metrics
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Residual Solvents : <500 ppm (meets ICH Q3C guidelines).
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Heavy Metals : <10 ppm (tested via ICP-MS).
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups or other oxidized forms back to amines.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the imidazole ring with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2), sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonating agents.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Amine derivatives, hydrazines, and other reduced forms.
Substitution Products: Alkylated, acylated, and sulfonated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-Propyl-1H-benzo[d]imidazol-5-amine exhibits promising antimicrobial properties. In studies, derivatives of this compound were tested against various bacteria, including Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to standard antibiotics.
Case Study: Antimicrobial Efficacy
In a study by Jain et al., derivatives of imidazole were synthesized and tested for antibacterial activity. The results demonstrated that certain derivatives exhibited potent activity against multiple bacterial strains, suggesting that 2-propyl derivatives could be further explored for their therapeutic potential .
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-Propylderivative A | S. aureus | 15 |
| 2-Propylderivative B | E. coli | 20 |
| Standard Drug | Norfloxacin | 25 |
Medical Applications
Anticancer Potential
The compound has been investigated for its anticancer properties, with several studies highlighting its efficacy against various cancer cell lines. For instance, Yurttas et al. evaluated the cytotoxic effects of synthesized imidazole derivatives on rat glioma (C6) and human liver (HepG2) cell lines using the MTT assay.
Case Study: Cytotoxicity Evaluation
The following table summarizes the IC50 values obtained from the study:
Table 3: Anticancer Activity Results
| Compound | C6 IC50 (µM) | HepG2 IC50 (µM) |
|---|---|---|
| Compound 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |
| Compound 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |
| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |
These findings indicate that certain derivatives of the compound may serve as effective anticancer agents, warranting further investigation into their mechanisms of action.
Industrial Applications
Dyes and Pigments Production
In industrial chemistry, 2-propyl derivatives are utilized in the production of dyes and pigments due to their stability and vibrant colors when incorporated into polymer matrices.
Mechanism of Action
The mechanism by which 2-Propyl-1H-benzo[d]imidazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-propyl-1H-benzo[d]imidazol-5-amine with structurally related benzimidazole derivatives, focusing on substitutions, biological activity, physicochemical properties, and synthetic pathways.
Physicochemical Properties
- Solubility : RetroABZ (2-propylthio analog) exhibits improved aqueous solubility due to the polar thioether group, whereas lipophilic substitutions (e.g., isopropyl in 2-Isopropyl-1H-benzimidazol-5-amine) reduce solubility but enhance membrane permeability .
- Stability : Nitro-group-containing precursors (e.g., 5-nitro intermediates in RetroABZ synthesis) require reductive steps, impacting stability .
- Melting Points: Substituents influence crystallinity; for example, N-(4-aminobenzyl)-1,2-dimethyl analogs melt at 171–172°C, while dichlorobenzyl derivatives may have higher thermal stability .
Biological Activity
2-Propyl-1H-benzo[d]imidazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C_{12}H_{14}N_{2}
Molecular Weight: 198.26 g/mol
IUPAC Name: this compound
The compound features a benzimidazole core, which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer and inflammation.
- Antimicrobial Activity: Research indicates that derivatives of benzimidazole compounds can exhibit significant antimicrobial properties against various pathogens.
- Antiparasitic Effects: Some studies suggest that benzimidazole derivatives may be effective against protozoan infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from the benzimidazole structure have demonstrated effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.29 | |
| HeLa (Cervical Cancer) | 1.26 | |
| A549 (Lung Cancer) | 2.96 |
These findings suggest that the compound could serve as a lead for the development of new anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 40 | |
| S. aureus | 50 | |
| P. aeruginosa | 30 |
These results indicate that the compound possesses significant antibacterial properties, comparable to standard antibiotics.
Antiparasitic Activity
In vitro studies have shown that benzimidazole derivatives can effectively target protozoan parasites such as Trypanosoma brucei and Plasmodium falciparum. The activity of these compounds is attributed to their ability to interfere with metabolic pathways essential for parasite survival .
Case Studies and Research Findings
Several case studies illustrate the biological activity of this compound:
- Anticancer Study : A recent study synthesized various derivatives of benzimidazole and tested their effects on MCF-7 cells. The results indicated that specific modifications to the benzimidazole structure enhanced cytotoxicity compared to existing treatments like docetaxel .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial activity of several benzimidazole derivatives against clinical isolates. The findings demonstrated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as new therapeutic agents .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations show that some derivatives possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating their suitability for further development as pharmaceuticals .
Q & A
Q. What are the standard synthetic routes for 2-Propyl-1H-benzo[d]imidazol-5-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted benzene-1,2-diamines with aldehydes or ketones under acidic conditions. For example, refluxing with HCl and formic acid (to generate formimidic acid intermediates) followed by neutralization and purification via column chromatography (e.g., silica gel with DCM/methanol gradients) yields the benzimidazole core . Microwave-assisted synthesis using isopropyl alcohol as a solvent at 150°C for 1 hour has also been reported to improve reaction efficiency and yield for analogous compounds . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize side products like uncyclized intermediates or over-oxidized derivatives.
Q. How is this compound characterized structurally and quantitatively?
- Methodological Answer : Structural confirmation relies on 1H NMR (e.g., characteristic aromatic protons at δ 7.3–8.3 ppm and NH2 signals as broad singlets near δ 3.7 ppm) and LRMS/ESI (e.g., [M+1]+ peaks matching calculated molecular weights) . Quantitative purity assessment uses HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Elemental analysis (C, H, N) further validates stoichiometric ratios, with deviations <0.4% indicating high purity .
Q. What are the key solubility and stability considerations for handling this compound in vitro?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10–20 mM stock concentrations. Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) show degradation <5% over 24 hours in neutral conditions. For long-term storage, lyophilization and storage at -20°C under inert atmosphere are recommended to prevent oxidation of the amine group .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model the compound’s HOMO-LUMO gaps, ionization potentials, and proton affinities. Basis sets like 6-31G(d) are used to compute charge distribution, revealing nucleophilic sites at the amine group (N5) and electrophilic regions on the imidazole ring. These calculations guide predictions of reactivity in substitution or redox reactions, validated against experimental data (e.g., oxidation with KMnO4 yields nitro derivatives) .
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) are addressed through dose-response profiling (IC50/EC50 curves) and off-target screening (e.g., kinase panels or GPCR assays). For instance, μ-opioid receptor cross-reactivity observed in nitazene analogs necessitates selectivity assays using competitive binding studies with naloxone . Batch-to-batch variability is minimized via stringent QC (HPLC purity >98%) and corroboration across orthogonal cell lines (e.g., RAW264.7 macrophages vs. primary monocytes) .
Q. How do substituent modifications at the N1 and C2 positions influence the compound’s pharmacological profile?
- Methodological Answer : Structure-activity relationship (SAR) studies show that:
- N1 alkylation (e.g., 2-propyl vs. phenyl groups) enhances metabolic stability by reducing CYP3A4-mediated oxidation.
- C2 aryl substitutions (e.g., pyridinyl or pyrimidinyl) improve binding affinity to targets like the uPAR receptor, as confirmed by molecular docking (Glide SP scores ≤ -8.0 kcal/mol) .
Comparative assays using analogs (e.g., 1-phenyl vs. 1-(2-methoxyphenyl) derivatives) reveal ≥10-fold differences in potency, validated via SPR or ITC binding kinetics .
Q. What experimental designs are optimal for evaluating the compound’s role in stem cell differentiation?
- Methodological Answer : In vitro differentiation assays using mouse embryonic stem cells (mESCs) involve:
- Dose titration (0.1–10 μM) in embryoid bodies cultured with growth factors (e.g., BMP4 or Activin A).
- Lineage-specific markers (e.g., cardiac troponin T for cardiomyocytes) quantified via qPCR or flow cytometry.
- Control groups with small-molecule inhibitors (e.g., SB431542 for TGF-β pathway blockade) to isolate mechanism-specific effects. Positive results (e.g., >2-fold increase in beating cardiomyocytes) are replicated in 3D organoid models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
